Product packaging for Chloroisopropylmethylphenetole(Cat. No.:CAS No. 12379-45-2)

Chloroisopropylmethylphenetole

Cat. No.: B15177810
CAS No.: 12379-45-2
M. Wt: 212.71 g/mol
InChI Key: ITVXVEVKDHQTRF-UHFFFAOYSA-N
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Description

Chloroisopropylmethylphenetole is a synthetic organic compound of significant interest in specialized chemical research and development. This substance is characterized by the presence of chloro, isopropyl, methyl, and ethoxybenzene functional groups, suggesting potential utility as a key intermediate in complex organic synthesis. Its molecular structure makes it a valuable candidate for investigations in nucleophilic aromatic substitution reactions, a process well-documented for activated aryl halides . Researchers utilize this compound in the development of novel chemical entities, particularly in the pharmaceutical and agrochemical sectors, where such scaffolds are explored for their bioactive properties. It may also serve as a precursor in materials science for creating specialized polymers or ligands. The mechanism of action for this compound is highly dependent on the specific research context. In synthetic applications, it typically acts as an electrophile, where the aromatic ring, activated by electron-withdrawing substituents, becomes susceptible to attack by nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds . As a research standard, it is essential for method development in analytical chemistry, including chromatography and mass spectrometry. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. All handling must be conducted by trained professionals in a controlled laboratory setting, adhering to appropriate safety protocols. Researchers are encouraged to consult the specific product Certificate of Analysis for detailed information on purity, identity, and handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17ClO B15177810 Chloroisopropylmethylphenetole CAS No. 12379-45-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12379-45-2

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

1-(1-chloro-2-methylpropyl)-2-ethoxybenzene

InChI

InChI=1S/C12H17ClO/c1-4-14-11-8-6-5-7-10(11)12(13)9(2)3/h5-9,12H,4H2,1-3H3

InChI Key

ITVXVEVKDHQTRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C(C)C)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Precursor Chemistry and Synthetic Route Design

The design of a viable synthesis begins with deconstructing the target molecule into simpler, more readily available starting materials. This process, known as retrosynthetic analysis, illuminates the key bond formations and the order in which they should be performed.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler precursor structures. wikipedia.orglearncbse.inamazonaws.com This process is repeated until commercially available or easily prepared starting materials are reached.

For the target molecule, 2-Chloro-5-isopropyl-4-methylphenetole, the primary disconnections are the carbon-oxygen ether bond and the carbon-carbon and carbon-chlorine bonds on the aromatic ring.

C(aryl)−O(ether) Disconnection: The most logical first disconnection is the ether linkage, as the Williamson ether synthesis is a reliable method for forming such bonds. amazonaws.comyoutube.com This leads to a substituted phenol (B47542) (2-chloro-5-isopropyl-4-methylphenol) and an ethyl halide.

C(aryl)−Cl Disconnection: The next disconnection removes the chloro group via an electrophilic aromatic substitution (EAS) pathway, suggesting 5-isopropyl-4-methylphenol as the precursor.

C(aryl)−C(isopropyl) Disconnection: Finally, the isopropyl group is disconnected, also via an EAS reaction (specifically, a Friedel-Crafts reaction), leading back to a simple, commercially available starting material: p-cresol (B1678582) (4-methylphenol).

This analysis suggests a forward synthesis starting from p-cresol, followed by isopropylation, chlorination, and finally etherification.

The formation of the ether bond in phenetole (B1680304) derivatives is most effectively achieved through the Williamson ether synthesis. wikipedia.orgbyjus.comresearchgate.net This reaction involves the nucleophilic substitution of a halide ion from an alkyl halide by a phenoxide ion. byjus.com

For the synthesis of 2-Chloro-5-isopropyl-4-methylphenetole, the strategy involves preparing the sodium salt of 2-chloro-5-isopropyl-4-methylphenol and reacting it with an ethyl halide (e.g., ethyl bromide or ethyl iodide). The phenoxide is generated by treating the phenol with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comkhanacademy.org The Williamson ether synthesis proceeds via an Sₙ2 mechanism, meaning it works best with primary alkyl halides like ethyl bromide. wikipedia.orgbyjus.commasterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to undergo elimination reactions. wikipedia.orgmasterorganicchemistry.com

This section addresses the introduction of the chloro (halogen) and isopropyl/methyl (alkyl) substituents onto the aromatic ring. The synthetic strategy relies on sequential electrophilic aromatic substitution reactions, where the regiochemical outcome is governed by the directing effects of the substituents already present on the ring.

Starting Material: p-Cresol (4-methylphenol) is an ideal starting material, possessing the methyl group and an activating hydroxyl group.

Isopropylation: The first step is the introduction of the isopropyl group. This is typically achieved via a Friedel-Crafts alkylation using an isopropyl halide (e.g., 2-chloropropane) and a Lewis acid catalyst (e.g., AlCl₃). mt.combyjus.com The hydroxyl and methyl groups are ortho, para-directing. Since the para position is blocked by the methyl group, the incoming electrophile is directed to the ortho positions.

Chlorination: Following isopropylation, the resulting 2-isopropyl-4-methylphenol (B1581577) is chlorinated. The hydroxyl group is a powerful activating group, facilitating halogenation even without a Lewis acid. byjus.com Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) or hypochlorous acid (HOCl). nih.govcardiff.ac.uk The existing substituents (-OH, -CH₃, -isopropyl) direct the incoming chlorine atom, and controlling the reaction conditions is crucial to achieve the desired regioselectivity for 2-chloro-5-isopropyl-4-methylphenol. nih.govgfredlee.com

Detailed Reaction Mechanisms

Understanding the detailed mechanisms of each reaction is critical for optimizing conditions and predicting potential side products.

Electrophilic aromatic substitution (EAS) is the cornerstone for functionalizing the benzene (B151609) ring in this synthesis. byjus.comnumberanalytics.com The mechanisms for Friedel-Crafts alkylation and chlorination are prime examples of this pathway.

Friedel-Crafts Alkylation: The isopropylation of p-cresol is an example of Friedel-Crafts alkylation. The mechanism involves three key steps: mt.combyjus.compw.live

Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) abstracts the halide from the alkyl halide (2-chloropropane) to form a secondary carbocation (the isopropyl cation).

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the isopropyl carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The activating -OH and -CH₃ groups stabilize the positive charge, particularly when the attack occurs at the ortho or para positions. numberanalytics.com

Deprotonation: A weak base removes a proton from the carbon bearing the new isopropyl group, restoring aromaticity to the ring.

Electrophilic Chlorination: The chlorination of the substituted phenol also proceeds via an EAS mechanism. nih.govgfredlee.com

Electrophile Formation: The chlorinating agent (e.g., Cl₂) is polarized by a Lewis acid or, in the case of highly activated rings like phenols, can act as an electrophile directly.

Nucleophilic Attack: The phenol ring attacks the electrophilic chlorine atom, forming a sigma complex. The hydroxyl group strongly directs the substitution to the ortho and para positions. byjus.com

Aromatization: Loss of a proton restores the aromatic system, yielding the chlorinated phenol.

Table 1: Comparison of Reagents for Electrophilic Aromatic Substitution

Reaction TypeReagentCatalystKey Considerations
Isopropylation 2-Chloropropane (B107684)AlCl₃, FeCl₃Prone to carbocation rearrangement (not an issue for isopropyl) and polyalkylation. pw.live
PropeneH₂SO₄, H₃PO₄Greener alternative to alkyl halides.
Chlorination Cl₂None or weak Lewis AcidReaction is very fast with activated phenols; can lead to polychlorination. wikipedia.org
SO₂Cl₂None or various catalystsOften provides better selectivity and is easier to handle than Cl₂ gas. cardiff.ac.uk
N-Chlorosuccinimide (NCS)Acid catalystMilder chlorinating agent, good for selective monochlorination.

The final step in the proposed synthesis is the Williamson ether synthesis, a classic example of a nucleophilic substitution reaction. wikipedia.orgmasterorganicchemistry.com The mechanism is a bimolecular nucleophilic substitution (Sₙ2). wikipedia.orgpw.live

Deprotonation: The substituted phenol (2-chloro-5-isopropyl-4-methylphenol) is deprotonated by a strong base (e.g., NaH) to form a highly nucleophilic phenoxide ion.

Backside Attack: The phenoxide ion attacks the primary carbon atom of the ethyl halide (e.g., ethyl bromide). The attack occurs from the side opposite to the leaving group (the bromide ion), in a "backside attack." masterorganicchemistry.com

Concerted Transition State: The reaction proceeds through a single, concerted step where the C-O bond is formed at the same time as the C-Br bond is broken. byjus.com This leads to an inversion of stereochemistry at the carbon center if it were chiral (which is not the case for an ethyl group).

The choice of a primary alkyl halide is crucial, as Sₙ2 reactions are sensitive to steric hindrance. byjus.commasterorganicchemistry.com The use of secondary or tertiary halides would lead to elimination (E2) as the major competing pathway. wikipedia.org

Table 2: Plausible Synthetic Route and Conditions

StepReactionStarting MaterialReagents & ConditionsProduct
1 Friedel-Crafts Alkylationp-Cresol2-Chloropropane, AlCl₃, CS₂ (solvent), low temp.2-Isopropyl-4-methylphenol
2 Electrophilic Chlorination2-Isopropyl-4-methylphenolSO₂Cl₂, CH₂Cl₂ (solvent), 0 °C to rt2-Chloro-5-isopropyl-4-methylphenol
3 Williamson Ether Synthesis2-Chloro-5-isopropyl-4-methylphenol1. NaH, THF (solvent) 2. CH₃CH₂Br2-Chloro-5-isopropyl-4-methylphenetole

Ether Cleavage and Formation Mechanisms

The synthesis and stability of phenetole derivatives are fundamentally governed by the chemistry of the ether linkage. The formation and cleavage of this C-O bond are critical steps in the molecular architecture.

Ether Cleavage: Ether linkages are known for their chemical stability, and their cleavage typically requires strong reagents or harsh conditions. elsevierpure.com For aryl alkyl ethers like phenetole derivatives, the most common method is acidic cleavage using strong hydrohalic acids such as HBr or HI. adichemistry.com The reaction proceeds through protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). adichemistry.comwikipedia.org The subsequent step is a nucleophilic attack by the halide ion.

The mechanism, either SN1 or SN2, depends on the nature of the alkyl group. elsevierpure.comwikipedia.org For primary alkyl groups, the reaction follows an SN2 pathway where the halide attacks the less sterically hindered alkyl carbon. adichemistry.com However, if the alkyl group can form a stable carbocation (e.g., tertiary, benzylic), the cleavage may proceed via an SN1 mechanism. elsevierpure.comadichemistry.com In the case of phenetole derivatives, the cleavage consistently yields a phenol and an alkyl halide because the aromatic ring is resistant to nucleophilic substitution. adichemistry.comwikipedia.org

Ether Formation: The formation of the phenetole ether bond can be achieved through several classic and modern synthetic routes. The Williamson ether synthesis, which involves the reaction of a sodium phenoxide with an ethyl halide, is a traditional approach. A primary alkyl halide is necessary to avoid elimination reactions.

More advanced methods rely on transition metal catalysis for the formation of the C(aryl)-O bond. These cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, have become central to modern ether synthesis. nih.gov These methods offer broad substrate scope and functional group tolerance, enabling the coupling of various substituted phenols with alkyl or aryl halides. nih.gov

Oxidation and Reduction Transformations of Phenetole Derivatives

The substituents on the aromatic ring and the alkyl side chains of phenetole derivatives can undergo various oxidation and reduction transformations.

Oxidation: Alkyl groups attached to the benzene ring are susceptible to oxidation at the benzylic position, provided there is at least one benzylic hydrogen. libretexts.orgchemistrysteps.com Strong oxidizing agents, such as hot acidic potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize primary or secondary alkyl side chains (like methyl and isopropyl groups) to a carboxylic acid group. chemistrysteps.com During this process, the rest of the alkyl chain is cleaved off. chemistrysteps.com If the benzylic position is fully substituted (e.g., a tert-butyl group), this oxidative degradation does not occur. libretexts.org Milder reagents like manganese dioxide (MnO₂) can be used for the selective oxidation of benzylic alcohols to the corresponding ketones or aldehydes. youtube.com

Reduction: Reduction reactions can target either the aromatic ring or its substituents.

Ring Reduction: The Birch reduction is a key method for reducing aromatic ethers. Using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, the aromatic ring is reduced to a non-conjugated 1,4-cyclohexadiene. wikipedia.orgmasterorganicchemistry.com The alkoxy group is considered an electron-donating group (EDG), which directs the reduction to occur at the ortho and meta positions, yielding a substituted enol ether. adichemistry.commasterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium, platinum, or nickel can reduce the aromatic ring completely to a cyclohexane (B81311) ring, though this often requires high pressures and temperatures. mdpi.comyoutube.com

Substituent Reduction: For a compound like Chloroisopropylmethylphenetole, the chloro group can be removed via hydrodechlorination. This can be achieved using catalytic hydrogenation or with reducing agents like nanoscale zerovalent iron (NZVI). nih.gov

Catalytic Strategies in this compound Synthesis

Lewis Acid Catalysis in Functionalization Reactions

Lewis acids are pivotal catalysts for functionalizing the aromatic ring of phenetole derivatives, primarily through electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation and acylation. To install the isopropyl and methyl groups onto the phenetole ring, Friedel-Crafts alkylation is a standard method.

The reaction involves an alkyl halide (e.g., 2-chloropropane or chloromethane) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The Lewis acid activates the alkyl halide, generating a carbocation or a polarized complex that acts as the electrophile. This electrophile is then attacked by the electron-rich phenetole ring. Dual Brønsted/Lewis acid systems have also shown enhanced reactivity for the alkylation of arenes. acs.org The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction.

Lewis Acid CatalystTypical Reaction ConditionsRelative ReactivityNotes
AlCl₃Anhydrous, 0-25 °CHighMost common and reactive, but can promote side reactions.
FeCl₃Anhydrous, 25-50 °CModerateMilder alternative to AlCl₃, often with better selectivity.
ZnCl₂Higher temperatures, often solvent-freeLow to ModerateUsed for less reactive substrates or to improve selectivity. aakash.ac.in
BF₃Gaseous or in solution, low temperaturesModerateUseful for controlling reaction rates.

Transition Metal Catalysis for Bond Formation

Transition metal catalysis is indispensable for the efficient formation of the aryl ether bond in phenetole synthesis, providing milder and more versatile alternatives to the Williamson ether synthesis. nih.gov Palladium and copper catalysts are the most prominent in facilitating C-O cross-coupling reactions. nih.gov

Palladium-catalyzed Buchwald-Hartwig Amination: This reaction has been adapted for ether synthesis, coupling aryl halides or triflates with alcohols. The catalytic cycle involves a palladium(0) complex, which undergoes oxidative addition with the aryl halide. Subsequent reaction with the alcohol (or alkoxide) and reductive elimination forms the desired aryl ether and regenerates the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the reaction's success.

Copper-catalyzed Ullmann Condensation: This is a classic method for forming aryl ethers, traditionally requiring high temperatures. Modern protocols use copper(I) catalysts with various ligands (e.g., phenanthrolines, diamines), allowing the reaction to proceed under much milder conditions. The reaction couples an aryl halide with an alcohol in the presence of a base.

Reaction NameCatalyst PrecursorTypical LigandBaseTypical Temperature
Buchwald-Hartwig EtherificationPd(OAc)₂, Pd₂(dba)₃Bulky, electron-rich phosphines (e.g., XPhos, SPhos)NaOtBu, K₃PO₄80-110 °C
Ullmann CondensationCuI, Cu₂O1,10-Phenanthroline, L-prolineCs₂CO₃, K₂CO₃100-150 °C (Modern protocols can be lower)

Stereochemical and Regiochemical Control in Synthesis

Regioselectivity in Aromatic Substitution Reactions

The synthesis of a specific isomer of this compound requires precise control over the regioselectivity of the electrophilic aromatic substitution reactions used to introduce the chloro, isopropyl, and methyl groups. The directing effect of the substituents already present on the aromatic ring is the determining factor.

The ethoxy group (-OEt) of the phenetole core is a powerful activating group and an ortho, para-director. youtube.comncerthelp.com This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the benzene ring, which increases the electron density at the ortho and para positions, making them more nucleophilic. masterorganicchemistry.com Similarly, alkyl groups like methyl and isopropyl are also activating, ortho, para-directing groups due to inductive effects and hyperconjugation. khanacademy.org

When multiple activating groups are present, the regiochemical outcome is determined by their combined influence.

Initial Substitution on Phenetole: The first electrophilic substitution (e.g., chlorination or alkylation) on phenetole will yield a mixture of ortho and para products. The para product is often favored due to reduced steric hindrance compared to the ortho position. youtube.com

Subsequent Substitutions: The position of the second and third substituents will be directed by all groups present. The powerful ortho, para-directing effect of the ethoxy group typically dominates. The positions are chosen to minimize steric clash between the bulky groups. For instance, introducing a bulky isopropyl group will likely favor the position least hindered by the existing ethoxy and methyl/chloro groups.

SubstituentTypeDirecting EffectPrimary Reason
-OCH₂CH₃ (Ethoxy)Strongly ActivatingOrtho, ParaResonance Donation masterorganicchemistry.com
-CH₃ (Methyl)ActivatingOrtho, ParaInduction/Hyperconjugation khanacademy.org
-CH(CH₃)₂ (Isopropyl)ActivatingOrtho, ParaInduction/Hyperconjugation
-Cl (Chloro)DeactivatingOrtho, ParaResonance donation outweighs stronger inductive withdrawal in directing effect.

An article on the chemical compound “this compound” cannot be generated at this time. Extensive searches have not yielded any recognized chemical compound with this name in scientific literature or chemical databases.

It is possible that "this compound" may be a non-standard or erroneous name for a chemical compound. The name appears to be a combination of several chemical groups (chloro, isopropyl, methyl, and phenetole), but without a clear and standardized nomenclature, it is not possible to definitively identify the intended molecular structure.

For an accurate and informative article to be written, a standard and recognized chemical name, such as a proper IUPAC name or a commonly used trivial name, is required. Alternatively, a unique chemical identifier like a CAS Registry Number would be necessary to ensure the correct compound is being discussed.

Users are encouraged to verify the chemical name and provide a standardized identifier if available. This will allow for a comprehensive and accurate article to be generated that addresses the specific synthetic methodologies, reaction pathways, and green chemistry principles as requested.

Consequently, it is not possible to generate an article with the requested detailed research findings, data tables, and in-depth analysis for the specified sections and subsections. The scientific community has not published studies on the quantum chemical calculations, molecular orbital analysis, charge distribution, reactivity predictions, transition state characterizations, energy profiles, or molecular dynamics simulations of this specific compound.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Stable Conformations

The three-dimensional arrangement of a molecule is critical to its properties. For a flexible molecule like Chloroisopropylmethylphenetole, multiple low-energy structures, or conformers, can exist due to the rotation around single bonds. The primary points of rotational freedom are the C-O bond of the ethoxy group and the C-C bond connecting the isopropyl group to the benzene (B151609) ring.

The exploration of these stable conformations is typically initiated using molecular mechanics force fields, which provide a rapid way to scan the potential energy surface. The most promising low-energy candidates are then subjected to more accurate, but computationally intensive, quantum mechanical calculations, most commonly using Density Functional Theory (DFT). These calculations optimize the geometry of each conformer to find the lowest energy state for that particular arrangement.

The relative stability of each conformer is determined by its calculated energy; lower energies indicate greater stability. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, which shows that the most stable conformers will be the most abundant. For substituted phenetoles, the orientation of the alkyl groups relative to the plane of the benzene ring is a key determinant of conformational energy. Steric hindrance between the substituents and adjacent atoms can raise the energy of certain conformations, making them less favorable.

Illustrative Data: The following table presents hypothetical relative energies for plausible conformers of 4-chloro-1-ethoxy-2-isopropyl-5-methylbenzene, as would be determined by DFT calculations.

Conformer IDDihedral Angle (Caromatic-Caromatic-O-Cethyl)Dihedral Angle (Caromatic-Caromatic-Cisopropyl-H)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
Conf-1 0° (In-plane)60°0.0075.1
Conf-2 90° (Perpendicular)60°1.2012.3
Conf-3 0° (In-plane)180°0.8522.6
Conf-4 90° (Perpendicular)180°2.500.0

Note: Data is illustrative and represents typical results from conformational analysis. "In-plane" refers to the ethyl group lying in the plane of the benzene ring, while "Perpendicular" indicates it is orthogonal to the ring.

Dynamic Behavior and Intermolecular Interactions

While conformational analysis provides static pictures of stable structures, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. uniroma1.itepa.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how bond lengths, angles, and dihedrals fluctuate at a given temperature. uniroma1.itepa.gov This allows for the study of the transitions between different conformations and provides a more realistic understanding of the molecule's flexibility.

Furthermore, MD simulations are invaluable for studying intermolecular interactions, either between multiple molecules of this compound or with solvent molecules. nih.gov These interactions govern the physical properties of the substance in condensed phases. Key interactions for this molecule would include:

Van der Waals forces: These are ubiquitous attractive or repulsive forces between atoms. The bulky isopropyl and chloro groups would contribute significantly to these interactions.

π-π stacking: Interactions between the electron-rich aromatic rings of adjacent molecules can lead to preferential orientations. acs.org

Weak C-H···O and C-H···π hydrogen bonds: The hydrogen atoms on the alkyl groups and the aromatic ring can act as weak hydrogen bond donors to the oxygen atom or the π-system of a neighboring molecule, influencing the local structure in a liquid or solid state. epa.gov

By analyzing the simulation trajectory, properties like the radial distribution function can be calculated to determine the probable distances and orientations between molecules, quantifying the nature and strength of these non-covalent interactions. uniroma1.it

Prediction of Spectroscopic Signatures

Computational methods are routinely used to predict various types of spectra, which is crucial for identifying a compound and interpreting experimental data.

Computational Vibrational Spectroscopy (e.g., IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. Quantum chemical calculations, typically using DFT, can compute the vibrational frequencies and intensities of a molecule's normal modes.

The calculation is usually performed within the harmonic approximation, which models the bonds as perfect springs. Because this approximation can deviate from real-world anharmonicity, the calculated frequencies are often multiplied by an empirical scaling factor to improve agreement with experimental spectra. The predicted spectrum can then be compared with an experimental one to confirm the structure. Key predicted vibrational modes for this compound would include C-Cl stretching, aromatic C-H stretching, alkyl C-H stretching, C-O-C ether stretching, and various benzene ring deformation modes.

Illustrative Data: The table below shows hypothetical calculated vibrational frequencies for key functional groups in 4-chloro-1-ethoxy-2-isopropyl-5-methylbenzene.

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Calculated Frequency (cm⁻¹) (Scaled)Typical Experimental Range (cm⁻¹)
Aromatic C-H Stretch321030823100-3000
Aliphatic C-H Stretch308529623000-2850
C=C Aromatic Stretch164515791600-1450
C-O-C Asymmetric Stretch129012381275-1200
C-Cl Stretch780749800-600

Note: Data is illustrative. A typical scaling factor for B3LYP/6-31G level of theory is ~0.96.*

Computational Nuclear Magnetic Resonance (NMR) Predictions

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govaps.orgnih.gov

The process involves first obtaining accurate geometries for the most stable conformers of the molecule. The magnetic shielding tensor is then calculated for each nucleus in each conformer. Since experimental NMR spectra reflect a time-average of all contributing conformers, the final predicted chemical shifts are calculated as a Boltzmann-weighted average of the shifts for each conformer. These predicted shifts, when compared to experimental values, can be decisive in assigning the correct structure, especially for complex isomers. rsc.org

Illustrative Data: This table presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for 4-chloro-1-ethoxy-2-isopropyl-5-methylbenzene.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic H (position 3)7.15115.2
Aromatic H (position 6)6.80126.8
O-CH₂ (ethoxy)4.0564.5
CH₃ (ethoxy)1.4014.8
CH (isopropyl)3.3027.1
CH₃ (isopropyl)1.2522.9
CH₃ (ring)2.3520.5
C-Cl (ring)-128.5
C-O (ring)-155.0
C-isopropyl (ring)-138.0
C-methyl (ring)-130.0

Note: Data is illustrative and referenced against TMS. The specific values depend heavily on the chosen level of theory and solvent model.

Computational Mass Spectrometry Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. While predicting a full mass spectrum computationally is highly complex, quantum chemical calculations can be used to analyze and rationalize the observed fragmentation patterns. nih.gov

Under electron ionization (EI), a molecule is ionized to form a radical cation (M•+), which may then break apart into smaller fragment ions. Computational chemistry can model this process by calculating the energies of the parent ion and various potential fragment ions and neutral losses. youtube.com The fragmentation pathways that lead to the most stable products (i.e., the lowest energy pathways) are generally the most likely to occur. For an ether like this compound, key fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the ether oxygen.

Heterolytic cleavage: Breakage of the C-O bond. youtube.com

Loss of an alkyl radical from the isopropyl or ethoxy groups.

Loss of a chlorine atom or HCl.

By comparing the calculated stabilities of different possible fragments, a theoretical fragmentation pattern can be constructed to help interpret the peaks observed in an experimental mass spectrum.

Illustrative Data: Hypothetical fragmentation analysis for the molecular ion of 4-chloro-1-ethoxy-2-isopropyl-5-methylbenzene (M•+).

Fragment IonNeutral LossFragmentation PathwayCalculated Relative Stability
[M - CH₃]⁺•CH₃Loss of methyl from isopropyl or ethoxyHigh
[M - C₂H₅]⁺•C₂H₅Loss of ethyl radicalModerate
[M - Cl]⁺•ClLoss of chlorine radicalModerate
[M - OC₂H₅]⁺•OC₂H₅Heterolytic cleavage of C-O bondLow

Note: Data is illustrative. Relative stability is inversely related to the calculated energy of the fragmentation pathway.

Advanced Analytical Characterization Methodologies

Chromatographic Separation Techniques and Method Development

Chromatographic methods are central to the analysis of organic compounds, enabling the separation of the target analyte from impurities and related substances. The optimization of these methods is critical for achieving accurate and reliable results. longdom.org

Gas Chromatography (GC) Method Optimization for Volatile Derivatives

Given the likely volatility of Chloroisopropylmethylphenetole, gas chromatography (GC) is a suitable technique for its analysis. Method optimization is a critical process to ensure efficient separation and accurate quantification. longdom.org

Key Optimization Parameters:

Column Selection: The choice of the GC column's stationary phase is crucial. A mid-polarity phase, such as a cyanopropyl-dimethylpolysiloxane, would be a logical starting point for a chlorinated and ether-containing aromatic compound. gcms.cz Column dimensions (length, internal diameter, and film thickness) also play a significant role in resolution and analysis time. gcms.cz

Carrier Gas and Flow Rate: The selection of carrier gas (typically helium, hydrogen, or nitrogen) and the optimization of its linear velocity are fundamental to achieving good chromatographic efficiency. youtube.com The van Deemter equation helps in understanding the relationship between linear velocity and plate height, allowing for the determination of the optimal flow rate to minimize peak broadening. youtube.com

Temperature Programming: A temperature gradient is often employed to ensure the timely elution of compounds with varying boiling points. Optimizing the initial temperature, ramp rate, and final temperature is essential for achieving good separation of this compound from any potential volatile impurities. scribd.com

Inlet Parameters: The inlet temperature and injection mode (split or splitless) must be optimized to ensure efficient and reproducible sample introduction onto the column without causing thermal degradation. youtube.com

A hypothetical optimized GC method for this compound might involve a 30 m x 0.25 mm ID column with a 0.25 µm film thickness, using helium as the carrier gas at an optimized flow rate, and a temperature program that ramps from a suitable initial temperature to a final temperature that ensures elution of the analyte.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds. longdom.org For a compound like this compound, reversed-phase HPLC would be the method of choice.

Method Development Considerations:

Stationary Phase: A C18 or C8 column is a common starting point for reversed-phase separations. The choice depends on the hydrophobicity of the analyte and impurities.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. longdom.org The ratio of these solvents is adjusted to achieve the desired retention and separation. The use of buffers may be necessary if the analyte has ionizable groups.

Detection: A UV detector is commonly used for aromatic compounds. The detection wavelength should be set at the absorbance maximum of this compound to ensure high sensitivity.

Column Temperature: Maintaining a constant and optimized column temperature is crucial for reproducible retention times and peak shapes. longdom.org

A typical HPLC method for purity assessment would involve isocratic or gradient elution on a C18 column with a mobile phase of acetonitrile and water, with detection at a suitable UV wavelength.

Chiral Chromatography for Enantiomeric Purity (if applicable)

If the molecular structure of this compound contains a chiral center, it can exist as a pair of enantiomers. gcms.cz Since enantiomers often exhibit different biological activities, their separation and quantification are critical. researchgate.net Chiral chromatography is the primary technique for this purpose. gcms.czsigmaaldrich.com

Approaches to Chiral Separation:

Chiral Stationary Phases (CSPs): This is the most common approach, where the chiral selector is immobilized on the stationary phase. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used due to their broad applicability. researchgate.net Supercritical Fluid Chromatography (SFC) with chiral columns is also a powerful technique for enantiomeric separations, often providing faster analysis times. researchgate.netnih.gov

Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which can then be separated on a conventional achiral column.

Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated by conventional GC or HPLC. sigmaaldrich.com

The choice of the chiral separation method depends on the specific properties of the enantiomers and the analytical requirements.

Method Validation and Robustness Studies

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. scispace.com Method validation demonstrates that the method is accurate, precise, specific, linear, and sensitive. nih.gov

Key Validation Parameters (ICH Q2(R1)):

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness Studies:

Robustness testing is performed to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. industrialpharmacist.comchromatographyonline.com This provides an indication of its reliability during normal usage. pharmoutsourcing.com For an HPLC method, these variations might include changes in mobile phase composition, pH, column temperature, and flow rate. nih.gov For a GC method, variations in oven temperature, flow rate, and inlet parameters would be investigated. gcms.cz

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopies (e.g., 2D NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. libretexts.org While 1D NMR (¹H and ¹³C) provides fundamental information, advanced 2D NMR techniques are often necessary for complex structures.

Two-Dimensional (2D) NMR Techniques:

2D NMR experiments distribute signals across two frequency axes, which helps to resolve overlapping signals in complex 1D spectra and reveals correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C or ¹⁵N. wikipedia.org This is invaluable for assigning carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing information about the connectivity of different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons that are close to each other in the three-dimensional structure, which is crucial for determining stereochemistry. wikipedia.org

The collective interpretation of these 2D NMR spectra allows for the complete and unambiguous assignment of the structure of this compound.

Solid-State NMR (ssNMR):

For the analysis of the compound in its solid form, solid-state NMR (ssNMR) can provide valuable information. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which can provide details about the molecular packing and conformation in the solid state. emory.edumdpi.com Techniques like Magic Angle Spinning (MAS) are used to reduce line broadening and obtain higher resolution spectra. emory.eduethz.ch ssNMR can be particularly useful for studying polymorphism, where a compound can exist in different crystalline forms.

Compound Names Mentioned in this Article

Compound Name
This compound
Acetonitrile
Methanol
Helium
Hydrogen
Nitrogen
Carbon

Interactive Data Table: Hypothetical GC Method Parameters

ParameterValue
Column Cyanopropyl-dimethylpolysiloxane
Length 30 m
Internal Diameter 0.25 mm
Film Thickness 0.25 µm
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Optimized gradient

Interactive Data Table: Hypothetical HPLC Method Parameters

ParameterValue
Column C18
Mobile Phase Acetonitrile/Water
Detection UV
Column Temperature Controlled

Infrared (IR) and Raman Spectroscopic Interpretation for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions, which must result in a change in the dipole moment. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light (Raman scattering), which is dependent on a change in the polarizability of the molecule's electron cloud during vibration. libretexts.org

For our hypothetical compound, 2-chloro-1-isopropyl-4-methoxy-5-methylbenzene, IR and Raman spectroscopy would reveal characteristic vibrations for its substituted aromatic ring and various functional groups.

Key Predicted Vibrational Modes:

Aromatic C-H Stretching: The C-H bonds on the benzene (B151609) ring would produce stretching vibrations typically in the 3100-3000 cm⁻¹ region in both IR and Raman spectra.

Aliphatic C-H Stretching: The isopropyl, methyl, and methoxy (B1213986) groups contain sp³-hybridized C-H bonds, which exhibit strong stretching vibrations in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The benzene ring has characteristic C=C stretching vibrations that appear as a series of bands in the 1625-1450 cm⁻¹ region. These are often strong in both IR and Raman spectra.

C-O-C (Ether) Stretching: The aryl ether linkage (Ar-O-CH₃) is expected to show two distinct stretching vibrations: an asymmetric stretch (Ar-O) typically around 1275-1200 cm⁻¹ (strong in IR) and a symmetric stretch (O-CH₃) around 1075-1020 cm⁻¹ (also strong in IR). acs.orgfiveable.me

C-Cl Stretching: The carbon-chlorine bond stretch is expected in the 800-600 cm⁻¹ region. This bond often gives a strong absorption in the IR spectrum. nih.gov

Aromatic C-H Bending (Out-of-Plane): The pattern of out-of-plane (OOP) C-H bending vibrations between 900-675 cm⁻¹ is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted benzene, a characteristic OOP bend would be expected. acs.org

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C backbone of the alkyl substituents, which are often weak or absent in the IR spectrum. researchgate.net Conversely, the polar C-O and C-Cl bonds would likely produce more intense signals in the IR spectrum. libretexts.org

Table 1: Predicted IR and Raman Vibrational Frequencies for Hypothetical 2-chloro-1-isopropyl-4-methoxy-5-methylbenzene
Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
Aromatic C-HStretching3100 - 3000MediumStrong
Aliphatic C-HStretching3000 - 2850StrongStrong
Aromatic C=CRing Stretching1625 - 1450Medium to StrongMedium to Strong
Aryl Ether (Ar-O-C)Asymmetric Stretching1275 - 1200StrongMedium
Aryl Ether (Ar-O-C)Symmetric Stretching1075 - 1020StrongWeak
C-ClStretching800 - 600StrongMedium
Aromatic C-HOut-of-Plane Bending900 - 800StrongWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. In aromatic compounds, the primary absorptions are due to π → π* transitions within the benzene ring. quimicaorganica.org The benzene chromophore itself exhibits three main absorption bands: two primary bands (E1 and E2) around 184 nm and 204 nm, and a less intense, fine-structured secondary band (B-band) around 256 nm. spcmc.ac.in

Substitution on the benzene ring significantly affects the position (wavelength) and intensity (molar absorptivity) of these bands. hnue.edu.vn Substituents like alkyl groups (isopropyl, methyl), alkoxy groups (methoxy), and halogens (chloro) act as auxochromes. These groups, particularly those with non-bonding electrons like the methoxy and chloro groups, can interact with the π-system of the ring through resonance, extending the conjugation. spcmc.ac.inhnue.edu.vn

This interaction generally leads to:

Bathochromic Shift (Red Shift): A shift of the absorption maxima to longer wavelengths.

Hyperchromic Effect: An increase in the molar absorptivity (absorption intensity).

For our hypothetical molecule, the combined effect of the chloro, isopropyl, methyl, and methoxy substituents would cause a noticeable bathochromic shift of the primary and secondary benzene bands compared to unsubstituted benzene. up.ac.za The fine vibrational structure of the B-band would likely be obscured due to the substitution pattern and potential solvent interactions. spcmc.ac.in

Table 2: Predicted UV-Vis Absorption Data for Hypothetical 2-chloro-1-isopropyl-4-methoxy-5-methylbenzene in a Non-polar Solvent
Transition TypeBenzene λmax (nm)Predicted λmax (nm) for Substituted CompoundEffect of Substituents
π → π* (Primary, E2-band)~204~220 - 240Bathochromic and Hyperchromic
π → π* (Secondary, B-band)~256~270 - 290Bathochromic Shift, loss of fine structure

Mass Spectrometry for Molecular Structure and Fragmentation Studiesbccampus.ca

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. bccampus.ca

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of the molecular ion, which can be used to calculate its unique elemental formula. This is a critical step in identifying an unknown compound or confirming the identity of a synthesized one. rsc.org

For the hypothetical compound, 2-chloro-1-isopropyl-4-methoxy-5-methylbenzene, the molecular formula is C₁₁H₁₅ClO. HRMS would be able to distinguish this formula from other combinations of atoms that might have the same nominal mass. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would result in two distinct molecular ion peaks (M⁺ and M+2) separated by two m/z units, with a characteristic 3:1 intensity ratio. libretexts.org

Table 3: HRMS Data for the Molecular Ion of Hypothetical 2-chloro-1-isopropyl-4-methoxy-5-methylbenzene
Molecular FormulaIsotopeCalculated Exact Mass (Da)Observed m/z in HRMS
C₁₁H₁₅ClO³⁵Cl198.0811198.0811 ± error
³⁷Cl200.0782200.0782 ± error

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysisbccampus.ca

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions, often the molecular ion) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. bccampus.ca This provides detailed structural information by revealing how the molecule breaks apart.

For an aryl ether like our hypothetical compound, common fragmentation pathways under Electron Ionization (EI) include:

Alpha-Cleavage: The bond next to the oxygen atom can break. For aryl ethers, the most significant fragmentation often occurs at the bond beta to the aromatic ring. whitman.edu

Loss of Alkyl Groups: A prominent fragmentation pathway is the loss of the isopropyl group via benzylic cleavage, which is favorable due to the stability of the resulting cation. This would lead to a fragment at m/z 155 (for the ³⁵Cl isotope).

Loss of CH₃ from Methoxy Group: Cleavage of the methyl group from the methoxy ether would result in a fragment at m/z 183 (for ³⁵Cl).

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to an acceptor site, followed by cleavage.

By analyzing the product ion spectrum from the fragmentation of the m/z 198 precursor ion, a detailed map of the compound's connectivity can be constructed.

Table 4: Predicted Key MS/MS Fragments from the M⁺ Ion (m/z 198) of Hypothetical 2-chloro-1-isopropyl-4-methoxy-5-methylbenzene
Precursor Ion (m/z)Proposed Fragment LossProduct Ion (m/z)Proposed Fragment Structure
198Loss of •CH(CH₃)₂ (Isopropyl radical)155[C₈H₈ClO]⁺
198Loss of •CH₃ (Methyl radical)183[C₁₀H₁₂ClO]⁺
155Loss of CO (Carbon monoxide)127[C₇H₈Cl]⁺

Ionization Techniques Optimization (e.g., ESI, CI, EI)bccampus.ca

The choice of ionization technique is crucial for successful mass spectrometric analysis and depends on the analyte's properties and the desired information.

Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize the sample. It causes extensive fragmentation, which is excellent for structural elucidation and creating library-searchable spectra. youtube.com However, the molecular ion peak may be weak or absent for some compounds. EI would be suitable for our hypothetical compound due to its volatility and stability.

Chemical Ionization (CI): A "softer" ionization method where a reagent gas is ionized first, and these ions then react with the analyte, usually through proton transfer. libretexts.org This results in less fragmentation and typically a strong protonated molecule peak ([M+H]⁺), making it ideal for confirming molecular weight. acs.org

Electrospray Ionization (ESI): A very soft ionization technique used for polar, and often large, molecules in solution. youtube.comlibretexts.org It is less suitable for a relatively non-polar, volatile compound like our hypothetical molecule unless it can be derivatized or adducted.

Optimization would involve selecting EI for detailed structural analysis via its fragmentation patterns and using CI to confidently determine the molecular weight when the EI molecular ion is weak.

Hyphenated Analytical Techniquesbccampus.ca

Hyphenated techniques combine a separation method with a detection method, offering powerful capabilities for analyzing complex mixtures. nih.govajpaonline.com The most relevant techniques for a compound like "this compound" would be Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). ijpsjournal.comslideshare.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for the analysis of volatile and thermally stable compounds. ajpaonline.com The sample is injected into the GC, where its components are separated based on their boiling points and interaction with a stationary phase in a long column. As each separated component elutes from the column, it enters the mass spectrometer, which acts as a highly specific and sensitive detector. ijpsjournal.com Given the predicted structure, our hypothetical compound would be sufficiently volatile and stable for GC-MS analysis, which would provide both its retention time (for quantification) and its mass spectrum (for identification). creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. It is ideal for non-volatile, thermally unstable, or polar compounds. nih.govslideshare.net While GC-MS is likely the better choice, LC-MS could be used if the compound was part of a complex matrix requiring liquid-phase separation or if it was not suitable for GC. The interface between the LC and MS (e.g., ESI or APCI) would be critical for successful analysis. nih.gov

The combination of a high-resolution separation technique with high-resolution mass spectrometry (e.g., GC-HRMS) would be the ultimate tool for unambiguously identifying and quantifying a compound like this in a complex sample, such as an environmental or biological extract. researchgate.net

GC-MS/MS for Complex Mixture Analysis and Trace Detection

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds within complex mixtures. researchgate.net Its high sensitivity and selectivity make it suitable for trace-level detection. st-andrews.ac.uk

In a hypothetical analysis of a sample containing this compound, a gas chromatograph would first separate the compound from other components based on its volatility and interaction with the GC column's stationary phase. The separated compound would then enter the tandem mass spectrometer. In the mass spectrometer, the molecule would be ionized, and a specific precursor ion corresponding to this compound would be selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target analyte, even in the presence of interfering substances. The choice of precursor and product ions would be specific to the mass spectrum of this compound.

Table 1: Hypothetical GC-MS/MS Parameters for Analysis

ParameterValue
Gas Chromatograph (GC)
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Column TypeCapillary (e.g., DB-5ms)
Mass Spectrometer (MS/MS)
Ionization ModeElectron Ionization (EI)
Monitored TransitionPrecursor Ion > Product Ion (Specific to Compound)

LC-MS/MS for Non-Volatile and Thermally Labile Compounds

For compounds that are non-volatile or prone to degradation at the high temperatures used in GC, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice. It combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

If this compound were found to be non-volatile or thermally unstable, LC-MS/MS would be the preferred method for its analysis. The compound would first be separated from the sample matrix using a liquid chromatograph, with the separation based on its polarity and affinity for the column's stationary phase and the mobile phase composition. Following separation, the analyte would be introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where it would be ionized. Similar to GC-MS/MS, the analysis would proceed via MRM, providing high selectivity and sensitivity.

Table 2: Hypothetical LC-MS/MS Parameters for Analysis

ParameterValue
Liquid Chromatograph (LC)
Column TypeReversed-Phase (e.g., C18)
Mobile PhaseGradient of water and organic solvent (e.g., acetonitrile or methanol) with additives
Flow Rate0.2 - 1.0 mL/min
Mass Spectrometer (MS/MS)
Ionization SourceElectrospray Ionization (ESI)
Monitored TransitionPrecursor Ion > Product Ion (Specific to Compound)

Applications As a Synthetic Intermediate and in Materials Science Non Clinical Focus

Intermediacy in Organic Synthesis for Complex Molecular Architectures

Strategies for Introducing the Phenetole (B1680304) Moiety

The defining phenetole group (an ethyl phenyl ether) of the molecule is typically synthesized via the Williamson ether synthesis. byjus.comwikipedia.org This classic and robust method remains one of the most widely used procedures for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. byjus.comwikipedia.org

The synthesis involves the reaction of a substituted phenol (B47542) with an ethylating agent. Specifically, the precursor, a chloroisopropylmethylphenol, is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide, such as chloroethane (B1197429) or bromoethane, in a bimolecular nucleophilic substitution (SN2) reaction to yield the final ether product. youtube.commasterorganicchemistry.com

The general mechanism proceeds in two main steps:

Deprotonation: The phenolic proton is abstracted by a base (e.g., sodium hydride, sodium hydroxide) to form a sodium phenoxide. Phenols are significantly more acidic than alcohols, making this deprotonation step efficient. youtube.com

Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide leaving group to form the ether linkage. byjus.com

For the Williamson ether synthesis to be effective, the alkyl halide must be primary or methyl, as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway. wikipedia.orgmasterorganicchemistry.com

Table 1: Key Parameters for Williamson Ether Synthesis of Phenetoles

Component Role Examples Considerations
Phenolic Substrate Nucleophile Precursor4-Chloro-2-isopropyl-5-methylphenolThe substituents on the phenol ring can influence its acidity and reactivity.
Base Deprotonating AgentSodium Hydride (NaH), Sodium Hydroxide (B78521) (NaOH), Potassium Carbonate (K₂CO₃)The choice of base depends on the reaction scale and the acidity of the phenol. youtube.com
Alkylating Agent ElectrophileChloroethane, Bromoethane, Diethyl SulfateMust be a primary halide to favor the SN2 pathway and avoid elimination. masterorganicchemistry.com
Solvent Reaction MediumAcetone, Ethanol, Tetrahydrofuran (B95107) (THF)Polar aprotic solvents can accelerate SN2 reactions. libretexts.org

Leveraging the Halogen and Ether Functionalities for Further Transformations

The true synthetic utility of Chloroisopropylmethylphenetole lies in the reactivity of its functional groups, which can be selectively targeted to build more elaborate molecular architectures.

The Aryl Halide (Chloro Group)

The chloro substituent on the aromatic ring is a key handle for forming new carbon-carbon bonds, a fundamental process in organic synthesis. As an aryl halide, it is an excellent substrate for various cross-coupling reactions.

Grignard Reagent Formation: The compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form an aryl Grignard reagent. ucalgary.caleah4sci.com This transformation converts the electrophilic aryl halide into a potent carbon-based nucleophile. The resulting organomagnesium compound can then react with a wide array of electrophiles (e.g., aldehydes, ketones, nitriles) to create new carbon-carbon bonds. leah4sci.comwikipedia.org The mechanism of Grignard reagent formation is complex and involves radical intermediates. leah4sci.comacs.org

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for creating biaryl structures, which are prevalent in advanced materials like organic light-emitting diodes (OLEDs) and conductive polymers. rsc.orglibretexts.org In this reaction, the aryl chloride is coupled with an organoboron compound, such as an arylboronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org While aryl chlorides are generally less reactive than bromides or iodides, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate the reaction with high efficiency. libretexts.orgrsc.org

Table 2: Key Carbon-Carbon Bond Forming Reactions

Reaction Reagents Product Type Significance in Materials Science
Grignard Reaction 1. Mg, THF/Et₂O2. Electrophile (e.g., R₂C=O)Substituted Aryl CompoundsSynthesis of complex building blocks for polymers and functional materials.
Suzuki-Miyaura Coupling Arylboronic acid (Ar-B(OH)₂), Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl CompoundsCreation of conjugated systems for optoelectronic applications. rsc.org

The Ether Functionality

The phenetole (ethyl ether) group is generally stable and unreactive under a wide range of conditions, including those used for Grignard reagent formation and many palladium-catalyzed coupling reactions. This chemical robustness is a significant advantage, as it acts as a protecting group for the phenolic oxygen, allowing transformations to be carried out selectively at the aryl halide position without interfering with the ether linkage.

Furthermore, halogenated ethers as a class of compounds have found applications in materials science. They can be incorporated into polymers to enhance thermal stability and provide flame-retardant properties. wikipedia.org The presence of a halogen, such as chlorine, can help suppress combustion by releasing radicals that interrupt the chemical reactions within a flame. wikipedia.org While this compound itself is a building block, derivatives synthesized from it could be explored for the development of new polymers or material additives with tailored properties.

No scientific information available for "this compound"

Following a comprehensive search of publicly available scientific literature, no data or research could be found on the chemical compound specified as "this compound." Consequently, it is not possible to generate an article on its environmental transformation and degradation pathways.

The search for information regarding this specific compound, including its photochemical, biological, and chemical degradation, yielded no relevant results. This suggests that the compound may be one of the following:

A novel or highly obscure substance with no published research on its environmental fate.

Incorrectly named or spelled , preventing the retrieval of any existing data.

Without any scientific studies or data, the creation of an authoritative and accurate article as per the requested outline and content requirements is not feasible. Information on related but distinct compounds, such as other chlorinated phenols or pesticides, cannot be used as a substitute, as the instructions strictly required focusing only on "this compound."

Environmental Transformation and Degradation Pathways

Chemical Degradation in Aquatic and Terrestrial Environments

Hydrolytic Stability and Pathways

This subsection would focus on the compound's reaction with water. Key information would include:

Rate of hydrolysis: How quickly the compound breaks down in water at different pH levels (acidic, neutral, and alkaline). This is often expressed as a half-life (t_1/2).

Hydrolysis products: The chemical structures of the molecules formed when Chloroisopropylmethylphenetole reacts with water.

Influence of temperature: How changes in temperature affect the rate of hydrolysis.

A data table in this section might look like this:

pHTemperature (°C)Half-life (t_1/2)Major Hydrolysis Products
425[Data][Data]
725[Data][Data]
925[Data][Data]
750[Data][Data]

Oxidation and Reduction Processes in Natural Matrices

This subsection would describe how this compound is transformed in the presence of oxidizing and reducing agents found in soil and water. This could involve:

Photodegradation: Breakdown by sunlight, both directly and indirectly (in the presence of other light-absorbing molecules). This would include quantum yield and half-life data under specific light conditions.

Reaction with radicals: Interaction with reactive oxygen species like hydroxyl radicals (•OH) in the atmosphere and water.

Biotransformation: How microorganisms (bacteria, fungi) in soil and sediment break down the compound under aerobic (with oxygen) and anaerobic (without oxygen) conditions. This would identify the metabolic pathways and the resulting metabolites.

A data table here could summarize:

ProcessMatrix (e.g., Soil, Water, Air)ConditionsRate Constant / Half-lifeMajor Transformation Products
Direct PhotolysisWater[Wavelength, Intensity][Data][Data]
Indirect PhotolysisWater[Sensitizer Conc.][Data][Data]
Aerobic BiodegradationSoil[Temperature, Moisture][Data][Data]
Anaerobic BiodegradationSediment[Temperature][Data][Data]

### 6.4. Modeling of Environmental Fate and Persistence

This section would discuss the use of computer models to predict the long-term behavior and persistence of this compound in the environment. This would include:

Model descriptions: Information on the types of models used (e.g., fugacity models, multimedia environmental models like Mackay-type models, or specific models like EUSES or EPI Suite™).

Input parameters: The physicochemical properties of this compound required to run these models (e.g., water solubility, vapor pressure, octanol-water partition coefficient (K_ow), and organic carbon-water (B12546825) partition coefficient (K_oc)).

A summary table for this section might look like:

ModelKey Input ParametersPredicted Distribution (%)Predicted Overall Persistence (P_ov)
[Model Name]K_ow, K_oc, Vapor Pressure, Water SolubilityAir: [Data], Water: [Data], Soil: [Data], Sediment: [Data][Data]

To obtain the specific data for "this compound," you would need to consult scientific databases such as:

SciFinder

Web of Science

Scopus

Google Scholar

PubMed

Searching these databases with keywords like the chemical name along with terms like "environmental fate," "degradation," "hydrolysis," "photolysis," and "biodegradation" would be the appropriate next step to gather the necessary peer-reviewed research findings.

Future Research Directions and Emerging Areas

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

Currently, specific synthetic routes for Chloroisopropylmethylphenetole are not detailed in accessible scientific literature. Future research would need to focus on developing and optimizing synthetic methodologies. This would involve exploring various catalytic systems and reaction conditions to achieve high yields and selectivity. A hypothetical approach could involve the etherification of a substituted phenol (B47542) with a suitable chloroalkylating agent. The efficiency of such a synthesis would be evaluated based on reaction time, temperature, and the use of environmentally benign solvents and catalysts.

Table 1: Potential Synthetic Parameters for Investigation

ParameterAreas for Optimization
Catalyst Lewis acids, phase transfer catalysts, novel nanocatalysts
Solvent Green solvents (e.g., ionic liquids, supercritical fluids) vs. traditional organic solvents
Temperature Optimization to balance reaction rate and selectivity, minimizing side products
Reactant Stoichiometry Molar ratios of starting materials to maximize yield and minimize waste

Advanced Computational Approaches for Structure-Reactivity Correlations

Computational chemistry offers powerful tools to predict and understand the behavior of molecules without the need for extensive laboratory work. openaccessjournals.com For this compound, density functional theory (DFT) and other quantum chemical methods could be employed to calculate its electronic structure, molecular orbitals, and electrostatic potential. openaccessjournals.com These calculations would provide insights into its reactivity, stability, and potential interaction with other molecules. Such computational studies would be invaluable in predicting its behavior in various chemical environments and guiding the design of future experiments.

Table 2: Key Computational Parameters to be Investigated

Computational MethodPredicted PropertyPotential Significance
Density Functional Theory (DFT)Molecular geometry, vibrational frequencies, electronic propertiesUnderstanding the fundamental structure and reactivity
Molecular Dynamics (MD)Conformational analysis, interaction with solventsPredicting behavior in different media
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with potential biological activityGuiding exploration of potential applications

Development of New Analytical Methodologies for Trace Analysis

The ability to detect and quantify a chemical compound at very low concentrations is crucial for both research and potential industrial applications. For this compound, there is a need to develop sensitive and specific analytical methods. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) would likely be the foundational methods. osha.gov Future research could focus on developing methods for trace analysis in complex matrices, which would be essential for environmental monitoring or quality control purposes. This might involve the development of specific extraction techniques and the use of highly sensitive detectors.

Exploration of Unconventional Applications as a Building Block

While its past use was as an inert ingredient, the chemical structure of this compound suggests it could serve as a building block in organic synthesis. The presence of a chloroethyl ether functional group allows for a variety of chemical transformations. Future research could explore its use in the synthesis of more complex molecules with potential applications in materials science or pharmaceuticals. For instance, the chlorine atom could be displaced by various nucleophiles to introduce new functional groups, opening up pathways to novel compounds.

Sustainable Synthesis and Environmental Impact Mitigation Research

Modern chemical research places a strong emphasis on sustainability. Future work on the synthesis of this compound should prioritize the use of green chemistry principles. This includes using renewable starting materials, minimizing waste, and employing energy-efficient processes. Furthermore, research into the environmental fate and potential toxicity of this compound would be essential. Studies on its biodegradability, potential for bioaccumulation, and aquatic toxicity would be necessary to ensure that any future applications are environmentally responsible.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Chloroisopropylmethylphenetole with high purity, and how can its structural identity be confirmed?

  • Methodology : Follow a multi-step synthesis protocol using anhydrous conditions to minimize side reactions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm final product purity (>98%) using HPLC with a C18 column and UV detection at 254 nm. Structural characterization should include 1H^1H- and 13C^{13}C-NMR spectroscopy, FT-IR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
  • Reproducibility : Document reagent sources (e.g., CAS numbers), reaction temperatures, and solvent ratios in the experimental section. Use internal standards (e.g., tetramethylsilane for NMR) to ensure consistency .

Q. How can researchers design initial toxicity screening experiments for this compound?

  • Experimental Design : Perform acute toxicity assays using in vitro models (e.g., HepG2 cells for hepatotoxicity) with MTT viability assays. Include positive controls (e.g., cisplatin) and negative controls (DMSO vehicle). Test concentrations ranging from 1 µM to 100 µM, with exposure times of 24–72 hours. Calculate IC50_{50} values using nonlinear regression analysis .
  • Data Interpretation : Compare results to structurally similar chlorophenols (e.g., 2-chlorophenol) to assess relative toxicity. Validate findings with replicate experiments (n ≥ 3) and statistical tests (e.g., ANOVA with post-hoc Tukey) .

Advanced Research Questions

Q. What computational strategies can predict the environmental persistence and bioaccumulation potential of this compound?

  • Modeling Approach : Use EPI Suite (EPA) to estimate logPP (octanol-water partition coefficient) and biodegradation half-life. Perform molecular dynamics simulations (e.g., Gaussian 16) to assess binding affinity to soil organic matter or aquatic receptors. Validate predictions with experimental soil column studies measuring leaching potential .
  • Data Integration : Cross-reference computational results with existing environmental data on chlorophenols (e.g., half-life in aquatic systems from EPA CompTox Dashboard) .

Q. How can contradictory data on the metabolic pathways of this compound be resolved?

  • Methodology : Conduct a systematic literature review using PubMed and TOXCENTER with keywords: "this compound metabolism," "cytochrome P450 isoforms," "phase II conjugation." Prioritize studies with isotopic labeling (e.g., 14C^{14}C-tracing) or LC-MS/MS metabolite identification. Critically evaluate experimental conditions (e.g., liver microsome sources, incubation times) to identify variables causing discrepancies .
  • Hypothesis Testing : Replicate conflicting studies under standardized conditions (e.g., human vs. rat hepatocytes) and use pathway inhibition assays (e.g., ketoconazole for CYP3A4) to isolate key enzymatic contributions .

Q. What frameworks are effective for integrating this compound research into broader theoretical models of chlorophenol reactivity?

  • Conceptual Design : Align experiments with the "source-to-impact" framework (e.g., Project INCHEMBIOL), linking synthetic routes, environmental distribution, and cellular toxicity. Use Hammett constants (σ) to correlate substituent effects (e.g., isopropyl vs. methyl groups) on reaction kinetics or toxicity .
  • Data Synthesis : Map mechanistic insights to existing chlorophenol toxicity paradigms (e.g., oxidative stress induction, DNA adduct formation) using pathway analysis tools (e.g., KEGG, Reactome) .

Methodological Best Practices

Q. How should researchers address challenges in characterizing this compound’s stereochemistry?

  • Analytical Techniques : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric detection. For crystalline samples, perform X-ray crystallography to resolve absolute configuration. Compare experimental optical rotation values with computational predictions (e.g., DFT-based methods in ORCA) .

Q. What criteria ensure ethical and rigorous hypothesis formulation for this compound studies?

  • FINER Framework : Ensure hypotheses are F easible (e.g., access to analytical infrastructure), I nteresting (addresses gaps in chlorophenol ecotoxicity), N ovel (explores understudied isopropyl substituent effects), E thical (avoids vertebrate testing where alternatives exist), and R elevant (aligns with EPA priorities for emerging contaminants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.